8-Bromotetrazolo[1,5-a]pyridine
Overview
Description
8-Bromotetrazolo[1,5-a]pyridine is a synthetic heterocyclic compound. It has a molecular weight of 199.01 and a molecular formula of C5H3BrN4 .
Synthesis Analysis
The synthesis of 8-Bromotetrazolo[1,5-a]pyridine involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate . This compound can be further transformed into a variety of novel tetrazolo[1,5-a]pyridine derivatives .Molecular Structure Analysis
The InChI code for 8-Bromotetrazolo[1,5-a]pyridine is1S/C5H3BrN4/c6-4-2-1-3-10-5(4)7-8-9-10/h1-3H
. This indicates that the molecule consists of a pyridine ring that is fused with a tetrazole ring. Physical And Chemical Properties Analysis
8-Bromotetrazolo[1,5-a]pyridine is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Scientific Research Applications
Synthesis and Derivative Formation
8-Bromotetrazolo[1,5-a]pyridine is utilized in the synthesis of novel tetrazolo[1,5-a]pyridine derivatives. This process involves the preparation of tetrazolo[1,5-a]pyridines from 2-halopyridines using trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate (Laha & Cuny, 2008). The same methodology is also described in another study (Laha & Cuny, 2009).
Ring Expansion and Nucleophile Addition
In another application, 8-Cyanotetrazolo[1,5-a]pyridine undergoes photochemical ring expansion and rapid, quantitative ring opening reactions with nucleophiles like dimethylamine (Addicott, Bernhardt, & Wentrup, 2009).
Study of Tautomerism
The tetrazole–azide tautomerization of halogen-substituted tetrazolo[1,5-a]pyridines, including bromo derivatives, is studied using IR and NMR spectroscopy. This research provides insights into the equilibrium between azide and tetrazole forms, significantly influenced by the substituents in the pyridine ring (Cmoch, Korczak, Stefaníak, & Webb, 1999).
Antioxidant Activity Study
A study on [1,2,4]triazolo[1,5-a]pyridine derivatives, including those with bromine atoms, showed significant antioxidant activity and physicochemical properties. This research is crucial in understanding the potential of these compounds as antioxidants (Smolsky, Мakei, Yanchenko, & Роletai, 2022).
Synthesis of Triazolo[1,5-c]pyrimidines
8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines were prepared and converted into 1,2,4-triazolo[1,5-c]pyrimidines. This study demonstrates the potential for easy diversification of these compounds for various applications (Tang, Wang, Li, & Wang, 2014).
Safety And Hazards
properties
IUPAC Name |
8-bromotetrazolo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-2-1-3-10-5(4)7-8-9-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCHZEQRBJNCRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=N2)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716540 | |
Record name | 8-Bromotetrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromotetrazolo[1,5-a]pyridine | |
CAS RN |
54230-88-5 | |
Record name | 8-Bromotetrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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